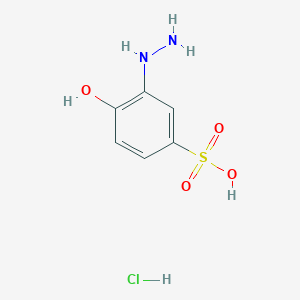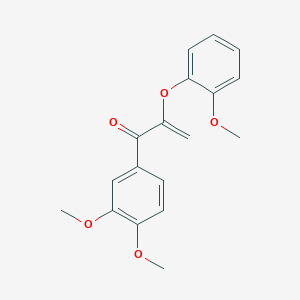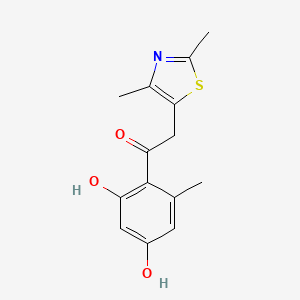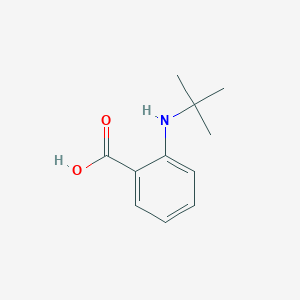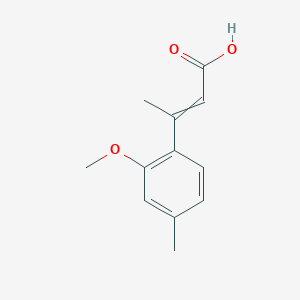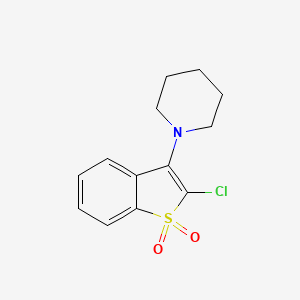
4-Bromo-3-hydroxy-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-hydroxy-N-phenylbutanamide is an organic compound with a molecular formula of C10H12BrNO2 It is a derivative of butanamide, featuring a bromine atom at the 4th position, a hydroxyl group at the 3rd position, and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-N-phenylbutanamide typically involves multi-step organic reactions One common method starts with the bromination of a suitable precursor, such as 3-hydroxybutanamide, using bromine or a brominating agent under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process requires precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxy-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 4-bromo-3-oxo-N-phenylbutanamide.
Reduction: Formation of 3-hydroxy-N-phenylbutanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-hydroxy-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-oxo-N-phenylbutanamide
- 3-Hydroxy-N-phenylbutanamide
- 4-Bromo-3-hydroxybutanamide
Comparison
4-Bromo-3-hydroxy-N-phenylbutanamide is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Bromo-3-oxo-N-phenylbutanamide, the hydroxyl group in this compound provides additional sites for chemical modification and potential interactions with biological targets. Similarly, the presence of the bromine atom distinguishes it from 3-Hydroxy-N-phenylbutanamide, enhancing its electrophilic properties and reactivity in substitution reactions.
Properties
CAS No. |
61972-52-9 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-N-phenylbutanamide |
InChI |
InChI=1S/C10H12BrNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14) |
InChI Key |
JYUBARICIVVMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile](/img/structure/B14546543.png)
![Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]-](/img/structure/B14546549.png)
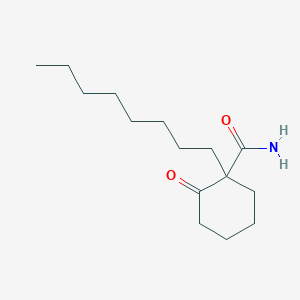

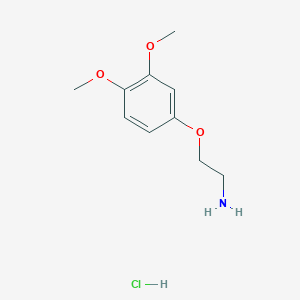
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14546592.png)
